Tafamidis-d3

LC-MS/MS Bioanalytical Method Validation Internal Standard Selection

Tafamidis-d3 is a deuterium-labeled SIL-IS for LC-MS/MS quantitation of tafamidis in plasma. Unlike structural analog IS (2-CBC), it provides matched extraction recovery and co-elution, delivering superior matrix effect compensation for pharmacokinetic and bioequivalence studies. The +3 Da mass shift on stable aromatic positions ensures no spectral overlap. Supplied with full characterization data for ANDA method validation and QC applications. A cost-accessible alternative to ¹³C₆-labeled IS; for maximum accuracy across multi-site trials, consider Tafamidis-¹³C₆.

Molecular Formula C14H7Cl2NO3
Molecular Weight 311.1 g/mol
Cat. No. B15140659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTafamidis-d3
Molecular FormulaC14H7Cl2NO3
Molecular Weight311.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C14H7Cl2NO3/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13/h1-6H,(H,18,19)/i1D,2D,5D
InChIKeyTXEIIPDJKFWEEC-FYFKOAPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tafamidis-d3 Procurement: Stable Isotope-Labeled Internal Standard for Tafamidis LC-MS/MS Quantification


Tafamidis-d3 is a deuterium-labeled analog of tafamidis (CAS 594839-88-0 unlabeled), chemically designated as 2-(3,5-Dichlorophenyl)benzo[d]oxazole-6-carboxylic-4,5,7-d3 acid, with a molecular formula of C₁₄H₄D₃Cl₂NO₃ and a molecular weight of 311.13 g/mol [1]. Tafamidis is a first-in-class kinetic stabilizer of transthyretin (TTR) that prevents amyloid fibril formation by binding selectively to the TTR tetramer, exhibiting comparable potency against wild-type WT-TTR and mutant homotetramers V30M-TTR and V122I-TTR with EC₅₀ values of 2.7–3.2 μM [2]. Tafamidis-d3 is intended exclusively for analytical and research applications as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays, enabling precise quantitation of tafamidis in complex biological matrices .

Tafamidis-d3: Why Structural Analogs and Non-Deuterated Standards Cannot Substitute in Quantitative Bioanalysis


In LC-MS/MS quantitative bioanalysis, internal standard selection directly determines assay accuracy, precision, and robustness. Structural analog internal standards (e.g., 2-CBC used in early tafamidis methods) exhibit differential extraction recovery, chromatographic retention, and ionization behavior relative to the analyte due to distinct physicochemical properties, leading to incomplete compensation for matrix effects and sample preparation variability [1]. Stable isotope-labeled internal standards (SIL-IS) address these limitations by sharing nearly identical chemical structure and physical properties with the analyte; however, not all SIL-IS are functionally equivalent. Deuterated analogs such as Tafamidis-d3 present distinct trade-offs relative to ¹³C/¹⁵N-labeled alternatives: while deuterium labeling is more cost-accessible, deuterium isotope effects can cause subtle chromatographic retention time shifts and differential matrix effect susceptibility that require method-specific validation [2]. For tafamidis quantification specifically, the selection of Tafamidis-d3 versus a ¹³C₆-labeled analog or a structural analog must be driven by quantitative performance data under the intended assay conditions.

Tafamidis-d3 Quantitative Differentiation Evidence: LC-MS/MS Performance Compared to Structural Analogs and Alternative Isotope Labels


Tafamidis-d3 vs. Structural Analog (2-CBC): Matrix Effect Compensation and Recovery Consistency

Structural analog internal standards such as 2-CBC (used in published tafamidis rat plasma LC-MS/MS methods) do not co-elute with tafamidis and exhibit distinct matrix effect susceptibility and extraction recovery profiles. In the validated method using 2-CBC as IS, the authors report that validation parameters including precision, accuracy, matrix effect, recovery, and stability were within acceptable limits, but these parameters were established specifically for the 2-CBC IS method and cannot be assumed equivalent to a SIL-IS method without independent verification [1]. Tafamidis-d3, as a SIL-IS, shares nearly identical chemical structure and physicochemical properties with tafamidis, which theoretically ensures matched extraction recovery and co-elution, thereby providing superior compensation for matrix effects and sample preparation variability compared to structural analogs [2].

LC-MS/MS Bioanalytical Method Validation Internal Standard Selection

Tafamidis-d3 (D₃) vs. ¹³C₆-Labeled Tafamidis: Chromatographic Retention Time Stability and Deuterium Isotope Effect

Deuterium-labeled internal standards can exhibit chromatographic retention time shifts relative to the unlabeled analyte due to deuterium isotope effects, particularly as the number of deuterium atoms increases. Tafamidis-d3 contains three deuterium atoms (Δmass = +3 Da), which meets the minimum mass difference requirement (≥3 Da) for avoiding spectral overlap but remains within a range where retention time shifts may be observable [1]. In systematic comparisons, deuterated IS (²H) have been shown to elute at different retention times from target analytes, diminishing their capability to fully compensate for matrix effects. One study comparing ²H₇-labeled vs. ¹³C₆-labeled IS for urinary 2-methylhippuric acid reported that concentrations generated with the deuterated IS were on average 59.2% lower than those generated with the ¹³C₆-labeled IS, with spike accuracy bias of −38.4% for the deuterated IS versus no significant bias for the ¹³C₆-labeled IS [2]. While this quantitative bias is compound-specific and not directly measured for Tafamidis-d3, the class-level evidence indicates that ¹³C-labeled IS (e.g., Tafamidis-¹³C₆) may offer superior retention time matching and matrix effect compensation compared to deuterated IS .

Deuterium Isotope Effect Chromatographic Retention SIL-IS Selection

Tafamidis-d3 Deuterium Label Stability: Hydrogen-Deuterium Exchange Risk Assessment

Deuterium labels positioned on acidic protons (e.g., -OH, -COOH, -NH₂) or on carbons adjacent to carbonyl groups are susceptible to hydrogen-deuterium exchange under aqueous conditions or in biological matrices, which compromises IS stability and quantitative accuracy. Tafamidis-d3 incorporates deuterium atoms at the 4, 5, and 7 positions of the benzoxazole aromatic ring system (2-(3,5-Dichlorophenyl)benzo[d]oxazole-6-carboxylic-4,5,7-d3 acid), placing the label on non-exchangeable aromatic carbon positions rather than on the carboxylic acid proton [1]. This positioning minimizes the risk of H-D exchange during sample preparation and analysis compared to deuterated IS with labels on exchangeable sites . However, deuterium labels on aromatic positions may still undergo exchange under strongly acidic or basic conditions. In contrast, ¹³C and ¹⁵N labels are completely non-exchangeable regardless of conditions, providing superior long-term label stability [2].

H-D Exchange Isotope Label Stability Method Validation

Tafamidis-d3 Method Validation Reference: Quantitative Performance Benchmarks from Published Tafamidis LC-MS/MS Assays

While Tafamidis-d3 was not the IS used in the published rat plasma LC-MS/MS method, that method establishes quantitative benchmarks for tafamidis assays against which a Tafamidis-d3 IS method can be evaluated. The validated method using 2-CBC as IS achieved a lower limit of quantification (LLOQ) of 3 ng/mL for tafamidis, with a linear calibration range of 3–3000 ng/mL (R² > 0.99). Precision, accuracy, matrix effect, recovery, and stability parameters were all within acceptable limits [1]. Tafamidis-d3, as a SIL-IS, is expected to enable comparable or improved precision and accuracy due to better matrix effect compensation, though direct comparative data are not published . Tafamidis-d3 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of tafamidis [2].

Method Validation LLOQ Precision and Accuracy

Tafamidis-d3 Optimal Application Scenarios: Where This SIL-IS Delivers Differentiated Analytical Value


Tafamidis-d3 as Internal Standard in Pharmacokinetic and Bioequivalence Studies Requiring SIL-IS Compliance

In human pharmacokinetic and bioequivalence studies of tafamidis formulations, regulatory expectations increasingly favor stable isotope-labeled internal standards over structural analogs. The published bioequivalence study comparing tafamidis 61-mg free acid capsules versus tafamidis meglumine 4 × 20-mg capsules employed a stable isotope-labeled IS (PF-06474853-00) with protein precipitation extraction from 50 μL human plasma [1]. Tafamidis-d3 can serve as a functionally equivalent SIL-IS for such studies, offering matched extraction recovery and co-elution with tafamidis to minimize matrix effect variability across large subject cohorts. This application scenario leverages the SIL-IS class advantage of superior matrix effect compensation relative to structural analog IS such as 2-CBC [2].

Tafamidis-d3 for ANDA Method Validation and Quality Control in Generic Tafamidis Development

For generic pharmaceutical manufacturers developing tafamidis formulations and submitting Abbreviated New Drug Applications (ANDAs), Tafamidis-d3 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control applications [1]. The non-exchangeable positioning of deuterium labels on aromatic carbons provides adequate stability for routine QC testing and stability-indicating assays, while the +3 Da mass shift meets minimum requirements for avoiding spectral overlap with the unlabeled analyte [2]. For applications requiring the highest quantitative accuracy across variable matrix conditions (e.g., multi-site bioequivalence trials), Tafamidis-¹³C₆ may be considered as an alternative offering enhanced retention time matching, though at higher procurement cost [3].

Tafamidis-d3 in Therapeutic Drug Monitoring (TDM) and Clinical Research LC-MS/MS Assays

Clinical laboratories and academic research centers developing LC-MS/MS assays for tafamidis therapeutic drug monitoring or clinical pharmacokinetic studies can employ Tafamidis-d3 as an internal standard to correct for sample-to-sample variability in extraction recovery and ionization efficiency. The validated rat plasma method using 2-CBC IS achieved an LLOQ of 3 ng/mL, providing a performance benchmark for clinical method development using Tafamidis-d3 [1]. Users should perform method-specific validation to confirm that deuterium isotope effects do not produce differential matrix effect susceptibility in their specific biological matrix and chromatographic conditions, as deuterated IS may not fully correct for ion suppression in all cases [2].

Tafamidis-d3 as Cost-Effective SIL-IS Alternative When ¹³C-Labeled Standards Are Not Required

For research applications where the highest quantitative accuracy is not required or where cost considerations outweigh the marginal performance advantage of ¹³C-labeled IS, Tafamidis-d3 offers a cost-accessible SIL-IS option. Deuterium labeling is generally more economical than ¹³C or ¹⁵N labeling due to simpler synthetic routes, making Tafamidis-d3 suitable for method development, exploratory pharmacokinetic studies, and routine analytical workflows [1]. The D₃ label provides a +3 Da mass difference, meeting the minimum requirement (≥3 Da) for small-molecule LC-MS/MS assays to avoid isotopic peak overlap while minimizing chromatographic retention time shift relative to higher-deuterium analogs (e.g., D₇ or D₉ compounds) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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